![molecular formula C7H2Cl2F3NO3 B1402163 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene CAS No. 1417566-44-9](/img/structure/B1402163.png)
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene
Overview
Description
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene is a useful research compound. Its molecular formula is C7H2Cl2F3NO3 and its molecular weight is 275.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . The presence of halogen substituents (chlorine and fluorine) and a nitro group significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of halogenated aromatic compounds often involves their ability to interact with cellular macromolecules, leading to various effects:
- Enzyme Inhibition : Halogenated compounds can act as inhibitors of specific enzymes, which may lead to altered metabolic pathways.
- DNA Interaction : The nitro group may undergo reduction in vivo, leading to reactive intermediates that can interact with DNA, potentially causing mutagenic effects.
- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cytotoxicity.
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. Table 1 summarizes the IC50 values for related compounds:
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 15.63 | |
Compound B | A549 | 2.78 | |
This compound | HeLa | TBD | TBD |
Note: The specific IC50 value for this compound is yet to be determined in published studies.
Study on Mutagenicity
A study investigated the mutagenic potential of related chlorinated compounds, revealing that they could induce reverse mutations in bacterial assays. The results suggested a low potency for mutagenicity in mammalian cells but a positive response in mouse lymphoma assays, indicating potential risks associated with exposure .
Chronic Toxicity and Carcinogenicity
In chronic toxicity studies, 1-chloro-4-nitrobenzene showed an increased incidence of interstitial cell tumors in male rats. However, these findings were within historical control data ranges and deemed not directly related to the compound itself . This highlights the complexity of assessing long-term effects in animal models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogenation and nitro-group introduction. Key methods include:
- Chlorination : Use of sulfuryl chloride (SOCl₂) or oxalyl chloride with catalysts like N-methylacetamide or DMF in solvents such as dichloromethane (DCM). Reaction temperatures vary (0–50°C), with lower temperatures favoring selectivity for chloro-substitution .
- Nitro-group positioning : Nitration at the 5-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled cooling to avoid over-nitration.
- Critical factors : Solvent polarity (e.g., DCM vs. benzene) and catalyst choice (DMF enhances electrophilic substitution). Yields range from 60–85%, with purity confirmed via HPLC and NMR .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹⁹F/¹³C NMR : Resolve substituent positions and confirm chloro-difluoromethoxy groups. For example, ¹⁹F NMR shows distinct signals for -OCF₂Cl (δ ≈ -40 to -50 ppm) .
- IR spectroscopy : Nitro-group stretching (~1520 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., nitro-group orientation relative to the benzene ring) .
Q. What are common functionalization reactions for this compound in medicinal chemistry?
Methodological Answer:
- Nitro-group reduction : Catalytic hydrogenation (Pd/C, H₂) yields amines for further coupling (e.g., amide formation).
- Halogen exchange : Fluorine substitution at the 2-position can be modified via SNAr reactions using KF/18-crown-6 in DMSO .
- Applications : Intermediate for agrochemicals (e.g., herbicides) or pharmacophores targeting G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -NO₂, -F, -OCF₂Cl) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Nitro-group : Strong electron-withdrawing effect deactivates the ring, limiting electrophilic substitution but enhancing oxidative stability.
- Fluorine : Ortho/para-directing; meta-fluoro groups increase electrophilicity at the 5-position (nitro-group site) .
- OCF₂Cl : Steric bulk hinders nucleophilic attack but stabilizes intermediates in Ullmann couplings (CuI, 110°C, DMF) .
- Computational analysis : DFT studies (e.g., Gaussian09) model transition states to predict regioselectivity. For example, methoxy substituents lower energy barriers (ΔG‡ ≈ 2.0 eV) compared to chloro (ΔG‡ ≈ 2.2 eV) .
Q. What contradictions exist in reported biological activity data for analogs, and how can they be resolved?
Methodological Answer:
- Case study : Fluoro-substituted analogs (e.g., 16g, EC₅₀ = 81 nM) show higher activity than chloro analogs (16c, EC₅₀ = 300 nM) against GIRK1/2 channels. However, selectivity vs. GIRK1/4 remains poor (~3–5-fold) .
- Resolution strategies :
- SAR studies : Introduce electron-donating groups (e.g., -OCH₃) to modulate receptor binding.
- Co-crystallization : Resolve target-ligand interactions (e.g., X-ray of ligand-bound GIRK1/2) .
Q. How can computational modeling guide the design of derivatives with improved thermal stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td). Derivatives with -CF₃ or -OCF₂Cl show Td > 200°C .
- Molecular dynamics (MD) : Simulate packing efficiency in crystal lattices. Bulky substituents (e.g., -OCF₂Cl) reduce molecular mobility, enhancing stability .
- QSPR models : Correlate substituent Hammett constants (σ) with thermal degradation rates .
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-5(13(14)15)6(2-4(3)10)16-7(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAFQQQZOLWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(F)(F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.